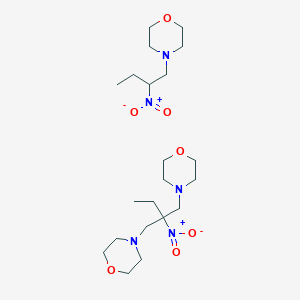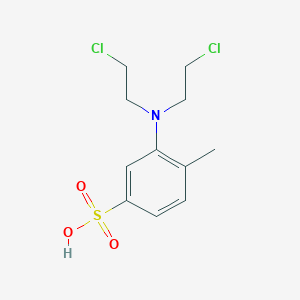
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid (also known as BCT) is a chemical compound that has been widely used in scientific research due to its unique properties. BCT is a sulfonic acid derivative of p-toluidine, and it is a potent alkylating agent that can react with nucleophilic groups in proteins and DNA. In
Mechanism Of Action
BCT works by alkylating nucleophilic groups in proteins and DNA, leading to the formation of covalent bonds between BCT and the target molecule. This covalent modification can lead to changes in the structure and function of the target molecule. In cancer cells, BCT can induce DNA damage, leading to cell death.
Biochemical And Physiological Effects
BCT has been shown to have a variety of biochemical and physiological effects. In cancer cells, BCT can induce apoptosis (programmed cell death) and inhibit cell proliferation. BCT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, BCT can cause DNA damage and mutations, which can have long-term effects on cells and organisms.
Advantages And Limitations For Lab Experiments
BCT has several advantages for lab experiments, including its high potency and selectivity for certain targets. BCT can also be easily synthesized and purified. However, BCT has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, BCT can be difficult to use in certain experimental systems, such as in vivo studies.
Future Directions
There are several future directions for research on BCT. One area of interest is the development of new analogs and derivatives of BCT that may have improved selectivity and potency. Another area of interest is the use of BCT in combination with other drugs or therapies to enhance its anticancer effects. Finally, further studies are needed to understand the long-term effects of BCT exposure on cells and organisms.
Conclusion
In conclusion, 3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid is a potent alkylating agent that has been widely used in scientific research. BCT has unique properties that make it useful for studying a variety of biological systems, including cancer cells and enzymes. However, BCT also has potential limitations and safety concerns that must be carefully considered. Future research on BCT may lead to the development of new therapies and a better understanding of its biological effects.
Synthesis Methods
BCT can be synthesized by the reaction of p-toluidine with chloroacetyl chloride and sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium sulfite to yield BCT. The purity of BCT can be improved by recrystallization from water.
Scientific Research Applications
BCT has been used in a variety of scientific research applications, including cancer research, enzymology, and protein chemistry. BCT is particularly useful in cancer research because it can selectively target cancer cells and induce DNA damage, leading to cell death. BCT has also been used to study the structure and function of enzymes and proteins, as it can covalently modify specific amino acid residues.
properties
CAS RN |
19768-75-3 |
|---|---|
Product Name |
3-Bis(2-chloroethyl)amino-p-toluenesulfonic acid |
Molecular Formula |
C11H15Cl2NO3S |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H,15,16,17) |
InChI Key |
DWUOZVCWMPJABS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



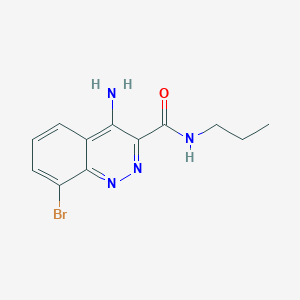

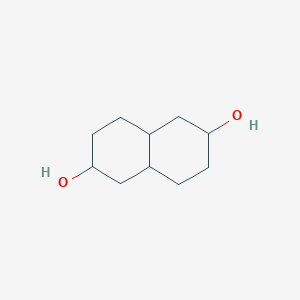


![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
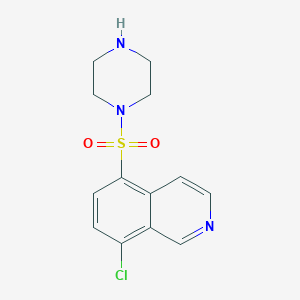

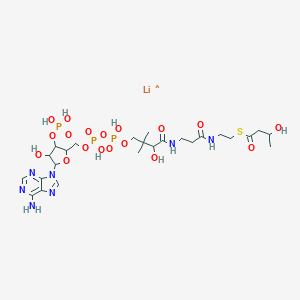
![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
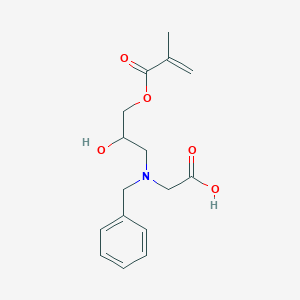
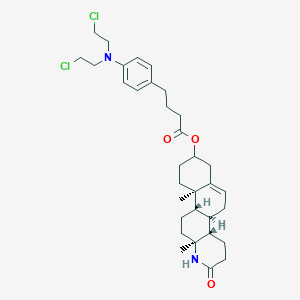
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
